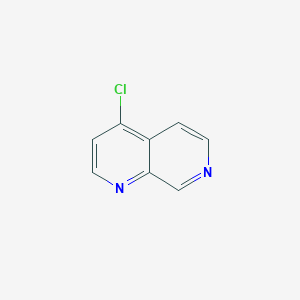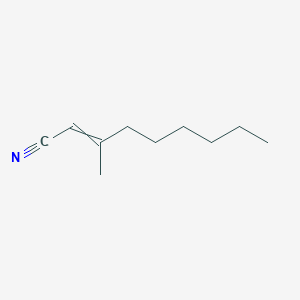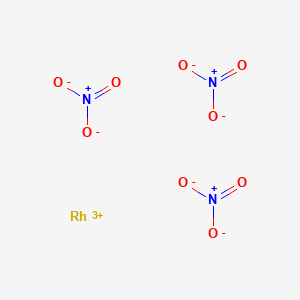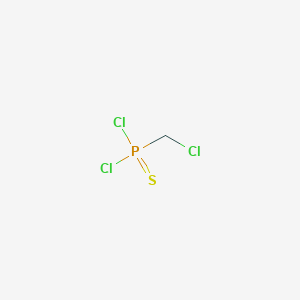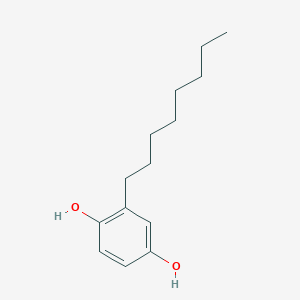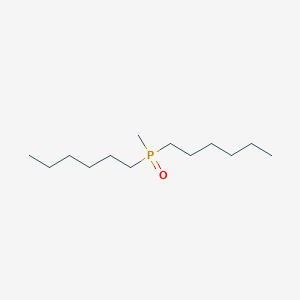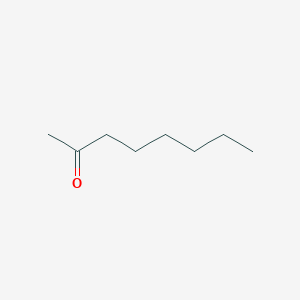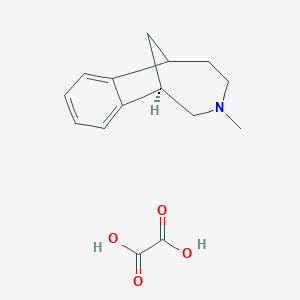
3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as WIN 35428 or CFT, and it belongs to a class of compounds called phenyltropanes. Phenyltropanes are a group of compounds that have been studied for their potential as dopamine reuptake inhibitors, which means they may have applications in the treatment of conditions such as addiction and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium involves its ability to inhibit the reuptake of dopamine. This means that the compound blocks the transporters that normally remove dopamine from the synaptic cleft, allowing dopamine to remain in the synapse for a longer period of time. This leads to an increase in dopamine levels and may have effects on reward, motivation, and pleasure.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium has effects on dopamine levels in the brain. In animal studies, the compound has been shown to increase dopamine levels in the striatum, a brain region that plays a role in reward and motivation. The compound has also been shown to increase locomotor activity in animals, which may be related to its effects on dopamine levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium is its potential as a dopamine reuptake inhibitor. This may make the compound useful for studying the role of dopamine in the brain and for developing treatments for conditions such as addiction and ADHD. However, there are also limitations to using this compound in lab experiments. For example, the compound has been shown to have some neurotoxic effects in animals, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium. One area of research could focus on the compound's potential as a treatment for addiction and other conditions related to dopamine dysfunction. Another area of research could focus on developing new compounds based on 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium that have improved therapeutic potential and fewer side effects. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its effects on dopamine signaling in the brain.
Métodos De Síntesis
The synthesis of 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium involves several steps, including the reaction of tropinone with methylamine and formaldehyde to form the intermediate compound 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol. This compound is then reacted with hydrogen chloride to form the final product, 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium.
Aplicaciones Científicas De Investigación
3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium has been studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a dopamine reuptake inhibitor. Dopamine is a neurotransmitter that plays a role in reward, motivation, and pleasure. Drugs that increase dopamine levels in the brain, such as cocaine and amphetamines, can be addictive. By inhibiting the reuptake of dopamine, 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium may have potential applications in the treatment of addiction and other conditions.
Propiedades
Número CAS |
136377-41-8 |
|---|---|
Nombre del producto |
3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium |
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
(8R)-10-methyl-10-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;oxalic acid |
InChI |
InChI=1S/C13H17N.C2H2O4/c1-14-7-6-10-8-11(9-14)13-5-3-2-4-12(10)13;3-1(4)2(5)6/h2-5,10-11H,6-9H2,1H3;(H,3,4)(H,5,6)/t10?,11-;/m0./s1 |
Clave InChI |
VOIHYGPFXIEUCI-GQNCZFCYSA-N |
SMILES isomérico |
CN1CCC2C[C@@H](C1)C3=CC=CC=C23.C(=O)(C(=O)O)O |
SMILES |
CN1CCC2CC(C1)C3=CC=CC=C23.C(=O)(C(=O)O)O |
SMILES canónico |
CN1CCC2CC(C1)C3=CC=CC=C23.C(=O)(C(=O)O)O |
Sinónimos |
3-methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium 3-MHMB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





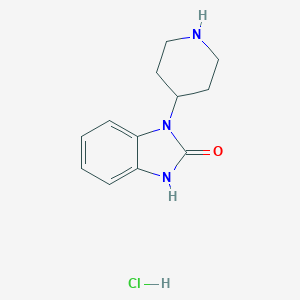

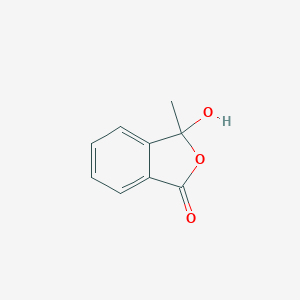
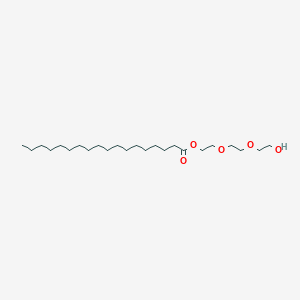
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
